Technical Deep Dive: N-(2-Hydroxyethyl)urea – Structural Dynamics and Physicochemical Characterization
Technical Deep Dive: N-(2-Hydroxyethyl)urea – Structural Dynamics and Physicochemical Characterization
[1]
Executive Summary
N-(2-Hydroxyethyl)urea (INCI: Hydroxyethyl Urea) represents a pivotal evolution in carbamide chemistry, bridging the gap between simple chaotropes like urea and polyol-based humectants like glycerin.[1] With a molecular weight of 104.11 g/mol , this mono-substituted urea derivative introduces a hydroxyethyl moiety that significantly alters the molecule's hygroscopicity, solubility profile, and biocompatibility.
This guide provides a rigorous technical analysis of N-(2-hydroxyethyl)urea, designed for formulation scientists and medicinal chemists.[1] It details the structural determinants of its function, industrial synthesis pathways, and precise analytical protocols for identification.
Molecular Architecture & Identification[1]
Structural Definition
Unlike symmetrical urea, N-(2-hydroxyethyl)urea possesses an amphiphilic character due to the asymmetry introduced by the hydroxyethyl tail. The molecule consists of a planar urea core—capable of acting as both a hydrogen bond donor and acceptor—linked to a flexible ethylene glycol-like arm.
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Common Synonyms: Hydroxyethyl Urea, Monoethanolurea
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CAS Registry Number: 2078-71-9 (Pure substance), 1320-51-0 (General/Mixture)[1]
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Molecular Formula: C
H N O [1][2][3] -
SMILES: C(CO)NC(=O)N
Quantitative Structural Parameters
| Parameter | Value | Unit | Structural Implication |
| Molecular Weight | 104.11 | g/mol | Low MW facilitates rapid cuticular penetration in dermatological applications.[1] |
| Exact Mass | 104.0586 | Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification.[1] |
| Topological Polar Surface Area (TPSA) | 75.4 | Ų | Indicates high water solubility and potential for passive transport.[1] |
| LogP (Predicted) | -1.7 to -2.06 | - | Highly hydrophilic; minimal lipid partitioning.[1] |
| H-Bond Donors | 3 | - | (2 from NH |
| H-Bond Acceptors | 2 | - | (Carbonyl O, Hydroxyl O) |
Physicochemical Profile
Solubility and Hygroscopicity
The defining feature of N-(2-hydroxyethyl)urea is its ability to coordinate water molecules more effectively than urea alone.[1] The hydroxyethyl group disrupts the crystal lattice energy relative to pure urea, lowering the melting point and increasing hygroscopicity without the high risk of crystallization often seen in high-concentration urea formulations.
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Physical State: White crystalline powder (pure); typically supplied as a 50% aqueous solution.[1]
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pH Stability: Stable over a broad pH range (5.0–8.0); susceptible to hydrolysis to ammonia at extreme pH.[1]
Mechanism of Action: The "Water Bridge"
While urea acts as a chaotrope by disrupting hydrogen bonding networks in proteins, N-(2-hydroxyethyl)urea functions primarily as a hydrotrope. The hydroxyl group provides an additional "anchor" for water molecules, creating a stable hydration shell that resists evaporation.
Synthesis & Manufacturing Pathways
The industrial synthesis of N-(2-hydroxyethyl)urea is a classic example of transamidation .[1] It involves the nucleophilic attack of the amine group of monoethanolamine (MEA) on the carbonyl carbon of urea, followed by the elimination of ammonia.
Reaction Mechanism[1]
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Nucleophilic Attack: The lone pair on the nitrogen of ethanolamine attacks the carbonyl carbon of urea.
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Tetrahedral Intermediate: A transient intermediate forms.[1]
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Elimination: Ammonia (NH
) is expelled as the leaving group, driving the equilibrium forward.[1]
Synthesis Workflow Diagram
Process Note: The reaction is typically conducted at 135–140°C. Continuous removal of ammonia (sparging with nitrogen) is critical to drive the reaction to completion and prevent the reverse reaction.
Analytical Characterization
Validating the identity and purity of N-(2-hydroxyethyl)urea requires a multi-modal approach. Below are the standard spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
The symmetry break in the urea molecule results in distinct signals for the ethyl group protons.
Protocol: Dissolve ~10 mg sample in D
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3.15 - 3.20 | Triplet (t) | -CH | |
| 3.45 - 3.55 | Triplet (t) | -CH | |
| 5.4 - 5.8 | Broad Singlet | -NH | |
| ~42.0 | Singlet | -C H | |
| ~60.5 | Singlet | -C H | |
| ~160.0 | Singlet | C =O (Urea Carbonyl) |
Infrared Spectroscopy (FTIR)
The fingerprint region confirms the presence of both the amide and hydroxyl functionalities.
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3200–3500 cm
: Broad, strong band.[1] Overlap of O-H stretch and N-H stretch (primary and secondary amides).[1] -
1650–1690 cm
: Strong band.[1] Amide I (C=O stretch).[1] -
1550–1600 cm
: Medium band.[1] Amide II (N-H bend).[1] -
1050 cm
: C-O stretch (primary alcohol).
Analytical Logic Tree
Functional Applications & Safety
Formulation Science
In drug development and cosmetics, N-(2-hydroxyethyl)urea is utilized as a penetration enhancer and humectant .[1]
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Humectancy: It matches the moisturizing efficacy of glycerin but with a non-tacky, lighter aesthetic feel.
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Stability: Unlike urea, it does not cause significant pH drift in aqueous formulations if buffered correctly (e.g., with lactate buffers).[1]
Safety Profile
Extensive reviews by the Cosmetic Ingredient Review (CIR) panel have deemed Hydroxyethyl Urea safe for use.[1][4]
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Dermal Absorption: Low, due to high hydrophilicity (logP ~ -2.06).[1][5]
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Toxicity: Low acute oral and dermal toxicity (LD50 > 2000 mg/kg).[1][6]
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Irritation: Non-irritating to slightly irritating at high concentrations (50%).[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73984, Hydroxyethyl Urea. Retrieved from [Link][1]
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Cosmetic Ingredient Review (CIR) (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: Urea, N-(2-hydroxyethyl)-.[1] CAS 2078-71-9.[1][2][3][5] Retrieved from [Link][1][5]
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LookChem. 2-Hydroxyethylurea Properties and Synthesis. Retrieved from [Link]
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NIST Chemistry WebBook. Urea, (2-hydroxyethyl)- Mass Spectrum. SRD 69.[1] Retrieved from [Link][1]
